Product packaging for Alfentanil hydrochloride monohydrate(Cat. No.:CAS No. 70879-28-6)

Alfentanil hydrochloride monohydrate

Cat. No.: B1665221
CAS No.: 70879-28-6
M. Wt: 453.0 g/mol
InChI Key: AQORHZJDCHLLJN-UHFFFAOYSA-N
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Description

Historical Context of Synthetic Opioid Analgesic Research

The quest for potent and effective pain management has been a central theme in medical research for centuries. The journey from naturally derived opioids, such as morphine from the opium poppy, to synthetic analogs represents a significant evolution in pharmacology. researchgate.net The 20th century, in particular, witnessed a surge in the development of synthetic opioids, driven by the desire to create agents with improved therapeutic profiles over their natural counterparts.

A pivotal moment in this timeline was the synthesis of fentanyl in 1959 by Dr. Paul Janssen. wikipedia.org Fentanyl's high potency spurred further research into related chemical structures, leading to the development of a series of fentanyl analogs. nih.gov This era of research was characterized by systematic modifications of the core fentanyl molecule to explore structure-activity relationships, aiming to modulate potency, onset, and duration of action.

Derivation and Classification within Fentanyl Analog Structures

Alfentanil is a member of the 4-anilidopiperidine class of synthetic opioids and is a direct analog of fentanyl. google.com Its chemical structure is derived from the modification of the fentanyl scaffold. nih.gov The synthesis of alfentanil involves several chemical steps, resulting in a unique molecular structure that distinguishes it from fentanyl and other analogs such as sufentanil and remifentanil. google.com

The key structural feature of alfentanil is the presence of a tetrazole group, which contributes to its distinct physicochemical properties. wikipedia.org Notably, alfentanil has a pKa of approximately 6.5, which is significantly lower than that of fentanyl (pKa 8.4). wikipedia.orgreddit.com This lower pKa means that a much higher proportion of alfentanil is unionized at physiological pH, a key factor in its rapid onset of action. wikipedia.orgreddit.com

Table 1: Physicochemical Properties of Alfentanil Hydrochloride Monohydrate
PropertyValue
Molecular FormulaC21H35ClN6O4
Molecular Weight471.0 g/mol
pKa~6.5
Protein Binding~92%

The structural modifications of fentanyl analogs have a profound impact on their pharmacological characteristics. The following table provides a comparative overview of alfentanil and its parent compound, fentanyl.

Table 2: Comparative Pharmacological Characteristics of Alfentanil and Fentanyl
CharacteristicAlfentanilFentanyl
Relative Potency1/4 to 1/10 that of fentanyl100 times more potent than morphine
Onset of Action4 times faster than fentanylRapid
Duration of Action1/3 that of fentanylShort

Scope and Significance of Academic Inquiry into this compound

Academic research into this compound is multifaceted, with a significant focus on its analytical chemistry and pharmacology. A key area of investigation has been the development of analytical methods for the identification and quantification of alfentanil and its related substances. nih.govnih.gov This research is crucial for quality control in pharmaceutical manufacturing and for monitoring potential degradation products. nih.govnih.gov

Studies have utilized advanced techniques such as liquid chromatography/quadrupole time-of-flight high-resolution mass spectrometry (LC/QTOF-MS/MS) to profile impurities and degradation products of alfentanil hydrochloride. nih.govnih.gov This research has identified that the N-phenylpropanamide and piperidine (B6355638) sites of the molecule are particularly susceptible to degradation under certain stress conditions. nih.gov

Furthermore, academic inquiry has delved into the pharmacokinetic and pharmacodynamic properties of alfentanil. researchgate.net These studies, which are distinct from clinical trials focused on dosage and efficacy, aim to understand the fundamental behavior of the compound in biological systems. Research has explored its volume of distribution, plasma protein binding, and metabolic pathways. fda.govhpra.ie Such fundamental pharmacological research is essential for building a comprehensive scientific understanding of this synthetic opioid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H33ClN6O3 B1665221 Alfentanil hydrochloride monohydrate CAS No. 70879-28-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQORHZJDCHLLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048927
Record name Alfentanil hydrochloride
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Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

69049-06-5
Record name Alfentanil hydrochloride
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Record name Alfentanil hydrochloride [USAN]
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Record name Alfentanil hydrochloride
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Record name N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride
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Record name ALFENTANIL HYDROCHLORIDE ANHYDROUS
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Synthetic Methodologies and Chemical Derivatization of Alfentanil Hydrochloride Monohydrate

Established Synthetic Pathways for Alfentanil and Analogs

The synthesis of alfentanil relies on the creation of several crucial intermediate compounds. A common starting material is N-carbethoxy-4-piperidone. google.com The synthesis proceeds through a series of intermediates, with 4-(phenylamino)-4-(hydroxymethyl)piperidine being a pivotal compound that can also serve as a precursor for other fentanyl analogs like sufentanil. google.comgoogle.comgoogle.com

A later-stage intermediate, just before the final acylation step, is N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine}. google.com The formation of these intermediates is critical for the successful synthesis of the final alfentanil molecule. One of the key chemical transformations used in the synthesis of related 4-anilidopiperidine structures is the Strecker reaction, which involves reacting a piperidin-4-one with an aromatic amine and hydrogen cyanide to form an aminonitrile. nih.gov

Table 1: Key Intermediates in Alfentanil Synthesis

Compound Name Role in Synthesis
N-carbethoxy-4-piperidone Starting Material google.com
4-(phenylamino)-4-(hydroxymethyl)piperidine Key Intermediate google.comgoogle.com
N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine} Penultimate Intermediate google.com

This table is interactive. Click on the headers to sort.

The final step in the synthesis of alfentanil is an acylation reaction. This involves treating the penultimate intermediate, an N-substituted 4-anilidopiperidine derivative, with an acylating agent to introduce the propanamide group. google.com

Propionyl chloride is the most frequently cited acylating agent for this transformation. google.comgoogle.comrsc.org The reaction is typically carried out in a suitable solvent, such as chloroform (B151607). google.comgoogle.com This acylation step is crucial as it completes the core structure of the alfentanil molecule, which is essential for its pharmacological activity.

Table 2: Common Reagents in Alfentanil Acylation

Reagent Type Solvent
Propionyl chloride Acylating Agent google.comgoogle.com Chloroform google.comgoogle.com

This table is interactive. Click on the headers to sort.

After synthesis, obtaining high-purity Alfentanil hydrochloride is critical. The primary method for purification is recrystallization. Acetone is the preferred solvent for recrystallizing alfentanil hydrochloride, as it allows for the formation of a high-purity crystalline product, often achieving 100% purity as measured by liquid chromatography (LC). google.comgoogle.com

Other common laboratory solvents such as water, methanol (B129727), and ethanol (B145695) are generally unsuitable for this purpose because the hydrochloride salt is freely soluble in them, which prevents effective crystallization. google.com An alternative purification strategy involves converting the crude alfentanil base into a different acid salt, such as the mesylate or oxalate, which is then recrystallized. Following this purification, the salt is converted back to the free base and then treated with hydrochloric acid to yield the final, purified alfentanil hydrochloride product. google.com

Novel Approaches and Advancements in Alfentanil Synthesis

These advanced synthetic routes often begin with a common pathway that can be adapted to produce not only alfentanil but also sufentanil and remifentanil. google.com This involves condensing a piperidone with a primary amine to form a 4-amino-4-carboxyamino-piperidine, which serves as a versatile starting point. google.com Furthermore, the application of multi-component reactions, such as the Ugi reaction, has been explored for the preparation of 4-anilidopiperidine derivatives, offering alternative strategies for synthesis. researchgate.net

Derivatization Strategies for Structure-Activity Relationship Studies

To understand how the chemical structure of alfentanil relates to its activity, researchers synthesize various derivatives. These structure-activity relationship (SAR) studies involve making specific modifications to the alfentanil molecule and then evaluating the pharmacological properties of the new compounds. nih.govnih.gov

The core 4-anilidopiperidine structure of fentanyl and its analogs has five positions that can be readily modified to produce a wide array of derivatives. nih.gov For instance, creating lactam analogues of fentanyl is one strategy used to explore novel pharmacological activities. rsc.org Studies have shown that modifying substituents on the piperidine (B6355638) ring, particularly at the 3 and 4 positions, can significantly influence the resulting compound's analgesic potency and duration of action, with steric factors playing a crucial role. nih.gov These investigations are fundamental to the field of medicinal chemistry for designing compounds with specific pharmacological profiles. mdpi.com

Table of Mentioned Chemical Compounds

Compound Name
Alfentanil
Alfentanil hydrochloride
Alfentanil hydrochloride monohydrate
Aniline
Carfentanil
Droperidol
Fentanyl
Hydrogen cyanide
Loperamide
Lorcainide
N-carbethoxy-4-piperidone
N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine}
Piperidin-4-one
Propionyl chloride
Propionic anhydride
Remifentanil
Sufentanil
1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
4-(phenylamino)-4-(hydroxymethyl)piperidine

Molecular Pharmacodynamics and Receptor Interaction of Alfentanil Hydrochloride Monohydrate

Opioid Receptor Subtype Binding and Affinity

Alfentanil's pharmacological profile is largely defined by its interaction with the various subtypes of opioid receptors, particularly the mu (μ)-opioid receptor.

Alfentanil functions as a potent and selective agonist at the μ-opioid receptor. drugbank.comlitfl.com These receptors are discretely distributed throughout the human brain, spinal cord, and other tissues. drugbank.com The agonistic binding of alfentanil to μ-opioid receptors is the primary mechanism responsible for its therapeutic analgesic effects. patsnap.comdrugbank.com While there are other major types of opioid receptors, namely delta (δ) and kappa (κ), alfentanil exhibits a pronounced affinity and selectivity for the μ-subtype. patsnap.com This selectivity is a key characteristic of its pharmacodynamic profile. The interaction between alfentanil and the μ-opioid receptor mimics the action of endogenous opioids, leading to analgesia and sedation. drugbank.com

The affinity of a ligand for its receptor can be quantified using binding constants such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity. Studies have been conducted to determine these values for alfentanil at the μ-opioid receptor in various preclinical models.

ParameterValueSpeciesAssay ConditionsReference
Ki8.21 nMRatDisplacement of [3H]naloxone from rat brain membranes. guidetopharmacology.org
IC5015 nMGuinea pigDisplacement of [3H]DAGO from guinea pig brain membranes. guidetopharmacology.org
IC5038.9 nMRatDisplacement of [3H]DAMGO from rat brain mu opioid receptor. guidetopharmacology.org

Intracellular Signaling Cascades Modulated by Alfentanil

Upon binding to the μ-opioid receptor, alfentanil initiates a series of intracellular signaling events that modulate neuronal excitability and neurotransmitter release.

Opioid receptors, including the μ-opioid receptor, are a class of G-protein-coupled receptors (GPCRs). anesthesiaexperts.comnih.gov When an agonist like alfentanil binds to the receptor, it induces a conformational change that facilitates the coupling of the receptor to an intracellular heterotrimeric G-protein. nih.gov Specifically, μ-opioid receptors couple to inhibitory G-proteins of the Gαi/o family. nih.gov This coupling leads to the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein, causing the dissociation of the Gα-GTP subunit from the βγ-dimer. nih.gov Both the Gα-GTP subunit and the βγ-dimer can then interact with and modulate the activity of various downstream effector proteins. nih.gov

One of the primary downstream effectors of the activated Gαi/o subunit is the enzyme adenylate cyclase. patsnap.comdrugbank.com The activated Gαi subunit inhibits the activity of adenylate cyclase, which is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.comfrontiersin.org This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP. patsnap.comdrugbank.com The reduction in cAMP levels plays a crucial role in the subsequent modulation of ion channel activity and the ultimate analgesic effect of alfentanil. patsnap.com Prolonged stimulation of the μ-opioid receptor can paradoxically lead to a compensatory upregulation of the adenylyl cyclase/cAMP pathway. frontiersin.org

The decrease in intracellular cAMP levels, along with direct actions of the G-protein subunits, modulates the activity of various ion channels, leading to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. patsnap.comdrugbank.com This is achieved through two main mechanisms:

Neurotransmitter and Hormone Release Inhibition Profiles

Alfentanil hydrochloride monohydrate, a potent synthetic opioid, exerts its primary pharmacological effects through its interaction with opioid receptors, predominantly the µ-opioid receptor. drugbank.comradiustx.compatsnap.com These receptors are G-protein-coupled, and their activation by an agonist like alfentanil initiates a cascade of intracellular events. patsnap.com This process involves the inhibition of the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). drugbank.compatsnap.comnih.gov The reduction in cAMP levels modulates ion channel activity, resulting in the hyperpolarization and reduced excitability of neurons. drugbank.comnih.gov A key consequence of this signaling pathway is the inhibition of the release of various neurotransmitters and hormones. drugbank.comradiustx.comnih.govnih.gov

Inhibition of Nociceptive Neurotransmitters (e.g., Substance P, GABA, Dopamine, Acetylcholine, Noradrenaline)

The analgesic and sedative properties of alfentanil are directly linked to its ability to suppress the release of several key neurotransmitters involved in nociception (pain signaling) and arousal. drugbank.comradiustx.comnih.gov By binding to presynaptic µ-opioid receptors on nerve terminals, alfentanil effectively reduces the transmission of pain signals. nih.gov

Substance P : As a primary neurotransmitter involved in conveying pain signals from the periphery to the central nervous system, the inhibition of Substance P is a crucial mechanism for opioid-induced analgesia. nih.govnih.gov Alfentanil, through its agonistic action at µ-opioid receptors, leads to a reduced synthesis and release of Substance P, thereby dampening the perception of pain. radiustx.comnih.govnih.gov

Dopamine : Alfentanil's interaction with the dopaminergic system is complex. The primary mechanism involves the inhibition of dopamine release. drugbank.comradiustx.comnih.gov Research using positron emission tomography (PET) has shown that pharmacologically relevant concentrations of alfentanil increase the binding of radioligands to D2 dopamine receptors in the human striatum. nih.gov This increased binding is interpreted as a reflection of reduced endogenous dopamine release in that brain region. nih.gov

Acetylcholine : General pharmacological profiles indicate that alfentanil inhibits the release of acetylcholine. drugbank.comnih.govnih.gov Research on related opioids like fentanyl and morphine has demonstrated a decrease in acetylcholine release in specific pontine regions of the brain that modulate arousal and sleep. nih.gov However, other studies have found that systemically administered opioids can stimulate acetylcholine release in the spinal cord dorsal horn via a naloxone-sensitive mechanism. nih.gov Furthermore, fentanyl has been observed to attenuate vasorelaxation induced by acetylcholine, suggesting an inhibitory effect on muscarinic receptor activation. researchgate.net

Noradrenaline (Norepinephrine) : Alfentanil is reported to inhibit the release of noradrenaline as part of its central nervous system depressant effects. drugbank.comradiustx.comnih.govnih.gov In contrast, some research indicates that intravenous opioids can stimulate the release of norepinephrine in the spinal cord dorsal horn, an effect that is blocked by the α2-adrenoceptor antagonist idazoxan. nih.gov

Table 1: Summary of Alfentanil's Effect on Nociceptive Neurotransmitters This table is interactive and can be sorted by clicking on the column headers.

Neurotransmitter Primary Effect Research Findings
Substance P Inhibition Reduced synthesis and release, leading to analgesia. radiustx.comnih.govnih.gov
GABA Inhibition Inhibition of GABA release in the CNS contributes to analgesia. nih.gov
Dopamine Inhibition Reduced release in the striatum, as inferred from increased D2 receptor binding. nih.gov
Acetylcholine Inhibition (Primary) / Stimulation (Region-Specific) General inhibition is cited. drugbank.comnih.gov However, stimulation has been observed in the spinal cord dorsal horn. nih.gov

| Noradrenaline | Inhibition (Primary) / Stimulation (Region-Specific) | General inhibition is cited. drugbank.comnih.gov However, stimulation has been observed in the spinal cord dorsal horn. nih.gov |

Modulation of Endocrine Signaling (e.g., Vasopressin, Somatostatin, Insulin, Glucagon)

The activation of opioid receptors by alfentanil also influences the endocrine system, leading to the modulation of several hormones. drugbank.comradiustx.comnih.gov

Vasopressin : Opioids are known to inhibit the release of vasopressin, also known as antidiuretic hormone. drugbank.comradiustx.comnih.govnih.gov In clinical studies involving patients undergoing coronary artery bypass grafting, continuous alfentanil infusion was shown to suppress the vasopressin response to surgery and cardiopulmonary bypass. nih.gov

Somatostatin : The release of somatostatin is generally inhibited by the action of opioids like alfentanil. drugbank.comradiustx.comnih.govnih.gov

Insulin and Glucagon : The effect of alfentanil on pancreatic hormones is subject to conflicting reports in the literature. Several pharmacological sources state that opioids inhibit the release of both insulin and glucagon. drugbank.comradiustx.comnih.govnih.gov Supporting this, a study specifically on the related compound fentanyl found that it inhibited glucose-stimulated insulin release from isolated rat pancreatic islets. wjgnet.com Conversely, other sources indicate that opioids can stimulate the pancreatic secretion of insulin and glucagon. pfizer.comdrugs.com

Table 2: Summary of Alfentanil's Effect on Endocrine Signaling This table is interactive and can be sorted by clicking on the column headers.

Hormone Effect Research Findings
Vasopressin Inhibition Suppresses the hormonal response to surgical stress. nih.gov
Somatostatin Inhibition General inhibitory effect cited in pharmacological profiles. drugbank.comnih.govnih.gov
Insulin Inhibition / Stimulation (Conflicting Data) Some sources report inhibition drugbank.comnih.govnih.gov, supported by studies on fentanyl. wjgnet.com Other sources report stimulation. pfizer.comdrugs.com

| Glucagon | Inhibition / Stimulation (Conflicting Data) | Some sources report inhibition drugbank.comnih.govnih.gov, while others report stimulation. pfizer.comdrugs.com |

Table 3: Mentioned Chemical Compounds

Compound Name
Acetylcholine
Adenylate cyclase
Alfentanil
This compound
Cyclic adenosine monophosphate (cAMP)
Dopamine
Fentanyl
GABA (Gamma-Aminobutyric Acid)
Glucagon
Idazoxan
Insulin
Morphine
Naloxone
Noradrenaline (Norepinephrine)
Somatostatin
Substance P

Metabolic Pathways and Biotransformation of Alfentanil Hydrochloride Monohydrate

Hepatic Metabolism and Cytochrome P450 Enzyme Involvement

The primary site for the metabolism of alfentanil is the liver, where the cytochrome P450 (CYP450) system of enzymes plays a crucial role. openanesthesia.orgnih.gov Alfentanil undergoes extensive hepatic metabolism, and its clearance is highly variable among individuals, a fact largely attributed to differences in the activity of specific P450 isozymes. nih.gov The metabolism is predominantly, if not exclusively, catalyzed by the CYP3A subfamily. nih.govnih.gov

Role of CYP3A Subfamilies (CYP3A4, CYP3A5, CYP3A7)

Research has firmly established that human alfentanil metabolism is chiefly mediated by the CYP3A4 enzyme. openanesthesia.orgnih.govnih.govnih.gov CYP3A4 is the most abundant P450 enzyme in the human liver and is responsible for the metabolism of a vast number of clinically used drugs. doi.org Studies have shown a strong correlation between human liver microsomal alfentanil metabolism and the content of CYP3A4. nih.gov The use of selective inhibitors for various P450 isozymes demonstrated that only CYP3A3/4 inhibitors, such as troleandomycin (B1681591) and midazolam, significantly diminished alfentanil metabolism. nih.gov

In addition to CYP3A4, CYP3A5 has been identified as a significant contributor to alfentanil metabolism. doi.orgnih.gov In vitro studies have shown that alfentanil is metabolized by both CYP3A4 and CYP3A5 at comparable rates, making it one of the few CYP3A substrates to be avidly metabolized by both enzymes. doi.orgnih.gov The polymorphic expression of CYP3A5 may contribute to the interindividual variability observed in alfentanil clearance. doi.orgnih.gov

CYP3A7, another member of the CYP3A subfamily, demonstrates substantially less catalytic activity towards alfentanil compared to CYP3A4 and CYP3A5. doi.orgnih.gov Even with the presence of coexpressed cytochrome b5, the rate of alfentanil metabolism by CYP3A7 is significantly lower. psu.edu

Impact of Cytochrome b5 on Metabolic Rates

Cytochrome b5 has been shown to qualitatively and quantitatively alter the metabolism of alfentanil. nih.gov The presence of cytochrome b5, either through coexpression or exogenous addition, markedly stimulates the formation of alfentanil's major metabolites. doi.orgnih.gov The effect is more pronounced with coexpression of cytochrome b5 than with its exogenous addition. doi.orgnih.gov For instance, alfentanil metabolism by CYP3A4 with coexpressed P450 reductase increased 5- to 7-fold with the coexpression of b5, and 1.5- to 2-fold with the exogenous addition of b5. doi.org A similar stimulatory effect was observed with CYP3A5, where the addition of b5 increased metabolism and intrinsic clearance by 2- to 3-fold. doi.org

Identification and Characterization of Major Metabolites

Alfentanil is biotransformed into two primary, pharmacologically inactive metabolites. psu.eduresearchgate.net These metabolites are formed through two distinct N-dealkylation pathways. nih.gov

Noralfentanil (B44681) Formation via Piperidine (B6355638) N-Dealkylation

The principal metabolic pathway for alfentanil is the N-dealkylation at the piperidine nitrogen, leading to the formation of noralfentanil. nih.govscilit.comnih.gov This reaction is a primary route of oxidative metabolism for alfentanil. nih.gov Studies using human liver microsomes have confirmed that noralfentanil is the major metabolite. nih.gov In human subjects, noralfentanil accounts for approximately 30% of the administered dose excreted in the urine. nih.gov

N-Phenylpropionamide (AMX) Formation via Amide N-Dealkylation

The second major metabolic pathway involves amide N-dealkylation, which results in the formation of N-phenylpropionamide (AMX). nih.gov It has been determined that AMX is derived directly from the amide N-dealkylation of alfentanil, rather than from the subsequent metabolism of noralfentanil. nih.gov

In Vitro Enzymatic Studies and Kinetic Analysis of Alfentanil Metabolism

In vitro studies utilizing expressed CYP3A enzymes have provided valuable insights into the kinetics of alfentanil metabolism. doi.orgresearchgate.net The metabolism of alfentanil by CYP3A4 and CYP3A5 in the absence of cytochrome b5 follows Michaelis-Menten kinetics, demonstrating a saturable, hyperbolic profile. researchgate.net

The addition or coexpression of cytochrome b5 not only stimulates the formation of both noralfentanil and N-phenylpropionamide but also alters the kinetic profile for noralfentanil formation from an apparent single-site to a multisite Michaelis-Menten model. doi.orgnih.gov The kinetics for N-phenylpropionamide formation, however, remain consistent with a single-site model even in the presence of cytochrome b5. doi.orgnih.gov

Kinetic parameters from in vitro studies highlight the efficiency of the metabolic pathways. The intrinsic clearances (Vmax/Km) for noralfentanil formation are significantly greater than for AMX formation, suggesting that piperidine N-dealkylation is the more dominant pathway in the metabolic inactivation of alfentanil. researchgate.net

Below is a table summarizing the kinetic parameters for alfentanil metabolism by CYP3A4 and CYP3A5 without the presence of cytochrome b5.

EnzymeMetaboliteKm (µM)Vmax (pmol/min/pmol P450)Intrinsic Clearance (Vmax/Km)
CYP3A4 Noralfentanil38 ± 1129 ± 30.76
N-phenylpropionamide51 ± 215.5 ± 1.10.11
CYP3A5 Noralfentanil49 ± 1429 ± 40.59
N-phenylpropionamide43 ± 132.3 ± 0.30.05

Data derived from in vitro studies with expressed enzymes. researchgate.net

Polymorphic Variability in Alfentanil Metabolism

The metabolism of alfentanil hydrochloride monohydrate, primarily mediated by the cytochrome P450 (CYP) enzyme system, exhibits significant interindividual variability. This variation is, in part, attributable to genetic polymorphisms in the genes encoding these metabolic enzymes. Such genetic differences can alter the rate of alfentanil biotransformation, potentially impacting the drug's efficacy and duration of action. Research has focused on polymorphisms within the CYP3A subfamily of enzymes and, to a lesser extent, on variations in opioid receptor genes that influence the pharmacodynamic response to alfentanil.

Influence of CYP3A4 and CYP3A5 Polymorphisms

Alfentanil is extensively metabolized in the liver, with CYP3A4 being the principal enzyme responsible for its biotransformation. nih.govnysora.com The two primary metabolic pathways are piperidine N-dealkylation, leading to the formation of noralfentanil, and amide N-dealkylation, which produces N-phenylpropionamide. nysora.com Both of these major routes of alfentanil metabolism are predominantly catalyzed by CYP3A4. nysora.com

In vitro studies have demonstrated that alfentanil is also a substrate for CYP3A5. researchgate.net The rates of formation for noralfentanil and N-phenylpropionamide by CYP3A4 and CYP3A5 are generally comparable, although the ratio of the metabolites may differ. researchgate.net The presence of cytochrome b5 has been shown to significantly stimulate the formation of both metabolites by these enzymes in laboratory settings. researchgate.net

Research into the effects of CYP3A4 polymorphisms on the metabolism of fentanyl-related compounds has suggested that certain variants, such as CYP3A4*1G, may be associated with a reduced requirement for these opioids postoperatively. nih.gov However, specific quantitative data directly linking CYP3A4 genotypes to alfentanil pharmacokinetic parameters in clinical settings remains an area for further investigation.

In Vitro Metabolism of Alfentanil by CYP3A Enzymes
EnzymeMetaboliteMetabolite Formation Rate (pmol/min/pmol CYP)Noralfentanil/N-phenylpropionamide Ratio
CYP3A4NoralfentanilData Not Specified~9
CYP3A4N-phenylpropionamideData Not Specified~9
CYP3A5NoralfentanilData Not Specified~21
CYP3A5N-phenylpropionamideData Not Specified~21

Role of OPRM1 Gene Polymorphism

While not directly related to metabolism, polymorphisms in the gene encoding the µ-opioid receptor (OPRM1) can significantly influence the individual response to alfentanil. The OPRM1 A118G polymorphism is a widely studied variant that has been linked to variations in analgesic requirements and the intensity of postoperative pain. nih.govelsevierpure.com

A prospective study in a pediatric population undergoing surgery investigated the association between the OPRM1 118A>G polymorphism and postoperative pain in patients receiving fentanyl or alfentanil. nih.govelsevierpure.com The findings indicated that in children over the age of 12, carriers of the G allele (AG and GG genotypes) experienced significantly higher postoperative pain sensitivity and intensity compared to those with the AA genotype. nih.govelsevierpure.com This suggests that individuals with the G allele may have a diminished analgesic response to standard doses of alfentanil.

Effect of OPRM1 118A>G Polymorphism on Postoperative Pain in Children (>12 years) Receiving Alfentanil/Fentanyl
GenotypeMean Postoperative Pain Score (± SD)Statistical Significance (p-value)
AA Allele Carriers3.28 ± 1.95<0.05
G Allele Carriers (AG/GG)4.91 ± 2.17

Structure Activity Relationship Sar Studies of Alfentanil and Its Analogs

Impact of Structural Modifications on Opioid Receptor Affinity

Alfentanil's affinity for the μ-opioid receptor is a direct consequence of its molecular architecture. The fundamental 4-anilidopiperidine skeleton is essential for opioid activity, but specific substitutions significantly modulate binding affinity.

Key structural features influencing alfentanil's receptor affinity include:

The Piperidine (B6355638) Ring: This core structure is crucial for aligning the molecule within the binding pocket of the μ-opioid receptor. Modifications to this ring can drastically alter affinity. For instance, introducing alkyl groups larger than a methyl group at the 3-position of the piperidine ring has been shown to severely reduce analgesic potency in fentanyl analogs, suggesting that steric hindrance in this region interferes with optimal receptor binding. eurekaselect.comnih.gov

The N-Acyl Group: The N-phenylpropanamide group is a critical component for high-affinity binding. This group engages in key interactions within the receptor's binding site.

The N-substituent on the Piperidine Ring: The most distinguishing feature of alfentanil is the replacement of the N-phenethyl group found in fentanyl with a 2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl group. radiustx.com While the N-phenethyl group is associated with high potency in compounds like fentanyl and sufentanil, the introduction of the polar, ionizable tetrazole ring in alfentanil significantly reduces its lipophilicity compared to fentanyl. researchgate.net This change is a primary factor in its lower binding affinity and potency relative to fentanyl and sufentanil. Studies on related compounds have shown that removing the N-phenethyl group altogether or replacing it with a smaller N-methyl group can reduce binding affinity by several orders of magnitude. nih.gov

Structural FeatureModification in Alfentanil (Compared to Fentanyl)Impact on μ-Opioid Receptor Affinity
N-substituent on Piperidine RingReplacement of N-phenethyl with a tetrazole-containing ethyl groupDecreases lipophilicity and reduces binding affinity. researchgate.net
Piperidine RingMaintained 4-anilidopiperidine coreEssential for agonist activity at the μ-opioid receptor.
4-Position SubstituentMethoxymethyl groupContributes to the specific conformational pose within the receptor.

Relationship between Molecular Structure and Pharmacodynamic Profile

The pharmacodynamic profile of alfentanil—characterized by its rapid onset and short duration of action—is directly linked to its unique molecular structure. wikipedia.org The defining feature is the ionizable tetrazole ring system, which imparts specific physicochemical properties to the molecule.

Rapid Onset of Action: Alfentanil's pKa is approximately 6.5. wikipedia.org At physiological pH (around 7.4), a significant portion of alfentanil molecules are in their un-ionized, lipid-soluble state. This high degree of unionization allows the drug to rapidly cross the blood-brain barrier and reach its target μ-opioid receptors in the central nervous system. wikipedia.org This rapid equilibration between blood and brain is the primary reason for its onset of action being four times faster than that of fentanyl. wikipedia.orgnih.gov

Short Duration of Action: The reduced lipophilicity and smaller volume of distribution of alfentanil compared to fentanyl contribute to its shorter duration of action. researchgate.netnih.gov Because it does not distribute as extensively into peripheral fatty tissues, its concentration in the plasma decreases more quickly due to metabolism and elimination, leading to a more rapid termination of its clinical effect. nih.gov The elimination half-life is short, primarily due to a limited tissue distribution. nih.gov

Structural FeaturePhysicochemical PropertyPharmacodynamic Consequence
Tetrazole Ring SystemLow pKa (~6.5)High fraction of unionized drug at physiological pH, leading to very rapid onset of action. wikipedia.org
Tetrazole Ring SystemLower lipophilicity (vs. Fentanyl)Smaller volume of distribution, contributing to a shorter duration of action. researchgate.netnih.gov
Tetrazole Ring System (vs. Phenethyl)Altered electronic and steric propertiesLower binding affinity at the μ-opioid receptor, resulting in lower analgesic potency. researchgate.netwikipedia.org

Comparative SAR Analysis with Fentanyl and Sufentanil Derivatives

Comparing alfentanil with its parent compound, fentanyl, and the more potent analog, sufentanil, highlights the critical role of specific structural modifications in determining their pharmacological profiles. All three share the 4-anilidopiperidine core but differ in key substitutions.

Fentanyl: Serves as the prototype. Its potency is largely derived from the N-phenethyl group and the N-phenylpropanamide moiety attached to the 4-anilidopiperidine core. It is highly lipophilic, which contributes to its high potency but also results in a slower onset compared to alfentanil. nih.govnih.gov

Alfentanil: As discussed, the substitution of the N-phenethyl group with the 2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl group is the defining structural change. This modification decreases lipophilicity and potency but dramatically increases the speed of onset due to its low pKa. researchgate.netwikipedia.org

Sufentanil: This analog achieves even greater potency than fentanyl (5 to 10 times higher) through a different structural modification. researchgate.net It retains the N-phenethyl group but replaces the phenyl ring of the N-acyl group with a bioisosteric 2-thienyl ring. This substitution enhances the molecule's affinity for the μ-opioid receptor, significantly increasing its potency. nih.gov It also features a methoxymethyl group at the 4-position of the piperidine ring, similar to alfentanil.

This comparison demonstrates that the N-phenethyl position and the N-acyl group are critical regions for modification. Substituting the N-phenethyl group (as in alfentanil) tends to modulate pharmacokinetic properties like onset and duration, whereas modifying the N-acyl group (as in sufentanil) more directly impacts receptor affinity and potency.

CompoundKey Structural Difference from FentanylRelative PotencyKey Pharmacodynamic Characteristic
FentanylN/A (Prototype)1 (Reference)High potency, moderate onset time.
AlfentanilTetrazole-containing ethyl group replaces N-phenethyl group. radiustx.com~0.1 to 0.25x Fentanyl wikipedia.orgVery rapid onset, short duration of action. wikipedia.org
SufentanilThienyl ring replaces phenyl ring in the N-acyl group. nih.gov~5 to 10x Fentanyl researchgate.netExtremely high potency.

Preclinical Pharmacological Investigations of Alfentanil Hydrochloride Monohydrate

Mechanisms of Action in Animal Models of Analgesia

The analgesic properties of alfentanil have been extensively studied in various animal models designed to assess nociception. These studies consistently demonstrate that alfentanil produces a potent antinociceptive effect, primarily by acting on the central nervous system. patsnap.comdrugbank.com

The efficacy of alfentanil as an analgesic has been confirmed in several standard rodent nociceptive assays. In tests assessing response to thermal stimuli, such as the hot plate test and the tail-flick test, alfentanil administration significantly and dose-dependently increases the latency of withdrawal responses in mice. nih.govnih.gov This indicates a raising of the pain threshold to heat-induced stimuli.

Alfentanil's effectiveness has also been demonstrated in models of inflammatory and tonic pain. In the acetic-acid induced writhing test in mice, which models visceral inflammatory pain, alfentanil significantly reduces the frequency of writhing in a dose-dependent manner. nih.gov Furthermore, in the formalin test in rats, a model that assesses both acute nociceptive pain (phase I) and inflammatory pain (phase II), alfentanil demonstrates a significant antinociceptive effect. nih.govspandidos-publications.comnih.govspandidos-publications.com The formalin test involves injecting diluted formalin into the paw, which triggers distinct phases of nociceptive behavior, and a reduction in flinching is interpreted as an antinociceptive effect. spandidos-publications.comspandidos-publications.com

Dose-response studies in preclinical models are essential for characterizing the potency of an analgesic. For alfentanil, these studies have established a clear relationship between the administered dose and the magnitude of the antinociceptive effect across different pain modalities. nih.govnih.gov The 50% effective dose (ED50), a standard measure of a drug's potency, has been determined for alfentanil in various assays. nih.govspandidos-publications.com Research has shown that alfentanil produces a dose-dependent antinociception in models of both acute phasic and tonic pain. nih.gov

Effective Dose Ranges of Alfentanil in Rodent Nociceptive Assays
Nociceptive AssayAnimal ModelEffective Dose RangeRoute of Administration
Hot Plate TestMice35.6-50.0 µg/kgIntravenous (i.v.)
Tail-Flick TestMice35.6-50.0 µg/kgIntravenous (i.v.)
Acetic-Acid Induced Writhing TestMice12.5-23.2 µg/kgIntraperitoneal (i.p.)

In Vivo Assessment of Central Nervous System Effects

Beyond analgesia, alfentanil exerts other significant effects on the central nervous system, which have been characterized through in vivo animal studies.

One of the most significant central effects of alfentanil and other opioids is respiratory depression. frontiersin.org In anesthetized rats, intravenous administration of alfentanil produces dose-dependent changes in respiratory parameters. nih.gov A key finding is the induction of bradypnoea (slowed breathing), which is primarily caused by a prolongation of the inspiratory phase of respiration. nih.gov Alfentanil also prolongs the discharge duration of inspiratory neurons, which correlates with the diaphragm electromyogram (EMG). nih.gov These centrally mediated respiratory effects can be prevented by pretreatment with an opioid antagonist like naloxone, confirming they are receptor-mediated. nih.gov

Preclinical studies have revealed significant synergistic interactions when alfentanil is co-administered with other central nervous system depressants, such as the general anesthetic propofol (B549288). nih.govspandidos-publications.com Isobolographic analysis in multiple rodent pain models—including the hot plate, tail-flick, and formalin tests—has demonstrated that the combination of alfentanil and propofol produces a synergistic antinociceptive effect. nih.govnih.govspandidos-publications.comnih.gov This means the combined effect of the two drugs is significantly greater than the sum of their individual effects, allowing for a marked reduction in the doses of both compounds to achieve the same level of analgesia. nih.gov

In the formalin test, for instance, the experimentally observed ED50 for the alfentanil-propofol combination was significantly lower than the theoretically calculated additive ED50. spandidos-publications.comnih.gov This synergistic relationship suggests a potential for combination therapy in pain management. nih.govspandidos-publications.com

Synergistic Antinociceptive Effect of Alfentanil-Propofol Combination in the Rat Formalin Test
ParameterValue (mg/kg)
Theoretical Additive ED504.36
Experimental (Observed) ED502.51

Research into the molecular underpinnings of the synergistic interaction between alfentanil and propofol has identified key signaling pathways in the spinal cord. spandidos-publications.comresearchgate.net The combination of alfentanil and propofol has been shown to produce its synergistic antinociceptive effects by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and decreasing the expression of the immediate early gene c-fos in the spinal cord. spandidos-publications.comnih.govresearchgate.net

Both ERK and c-fos are known to be important in nociception, and their expression is induced in the central nervous system in response to painful stimuli. spandidos-publications.com By suppressing these molecular markers of neuronal activity, the drug combination effectively dampens pain signaling at the spinal level. researchgate.net Further investigation has also implicated the adenylyl cyclase pathway, showing that the combination of propofol and alfentanil leads to a greater reduction in cAMP levels and intracellular Ca2+ compared to either drug alone. nih.gov

Tissue Distribution and Localized Effects in Preclinical Studies

Preclinical research in animal models has been crucial in understanding the pharmacokinetic profile of alfentanil, including its distribution across various tissues and its effects at a localized level. These studies have highlighted characteristics that distinguish alfentanil from other opioids, particularly its tissue uptake and cellular interactions.

In rat models, the distribution of alfentanil has been characterized by its steady-state tissue/blood partition coefficients. A study comparing alfentanil with fentanyl found that the partition coefficients for alfentanil were significantly lower, ranging from two to thirty times less than those of fentanyl across 13 different organs and tissues. This indicates a lower degree of tissue sequestration for alfentanil relative to the more lipophilic fentanyl.

Pharmacokinetic modeling in rats has further elucidated the tissue distribution of alfentanil. Following intravenous administration, a well-stirred one-compartment tissue model was only able to reasonably predict the concentration-time course of alfentanil in the brain and heart. researchgate.net In most other tissues, the initial uptake of the opioid was considerably lower than what the model predicted. researchgate.net This discrepancy suggests the presence of diffusion barriers within these tissues and indicates that alfentanil is less efficiently extracted by the tissue parenchyma compared to more lipophilic compounds. researchgate.net

The following table details the steady-state tissue/blood partition coefficients of alfentanil in a rat model, providing a quantitative measure of its distribution into various tissues.

TissueAlfentanil Tissue/Blood Partition Coefficient
Brain1.2
Heart1.5
Lung3.2
Kidney1.8
Spleen1.1
Liver1.6
Pancreas1.0
Testes0.8
Muscle0.7
Fat4.5
Skin0.6
Bone0.5
Gut1.3

Intrathecal Administration Studies in Animal Models

Studies involving direct administration of alfentanil into the intrathecal space—the area surrounding the spinal cord—have been conducted in animal models to assess its localized effects. In a notable study using a dog model, the long-term infusion of alfentanil directly to the spinal cord was investigated.

Over a period of 22 to 30 days, dogs received a continuous intrathecal infusion of alfentanil. nih.gov Histopathological examination of the spinal cords of these animals after the infusion period revealed a significant finding: none of the animals that received alfentanil developed inflammatory masses known as granulomas. nih.gov This is in stark contrast to other opioids like morphine, which has been shown to cause granuloma formation under similar conditions. nih.gov The absence of granuloma formation with alfentanil points to a key difference in its local tissue interaction within the sensitive environment of the spinal cord. nih.gov

Advanced Analytical Methodologies for Alfentanil Hydrochloride Monohydrate Research

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are the cornerstone of alfentanil analysis, offering high-resolution separation from endogenous interferences and other compounds. The coupling of these separation techniques with mass spectrometry provides a powerful tool for unambiguous identification and quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of alfentanil in biological samples due to its high sensitivity, specificity, and throughput. researchgate.net The development and validation of these methods are critical to ensure reliable results.

A liquid chromatography/quadrupole time-of-flight tandem mass spectrometry (LC/QTOF-MS/MS) method has been developed for the separation and characterization of related substances in alfentanil hydrochloride. nih.gov This technique allows for the identification of impurities and degradation products by providing accurate mass measurements of both precursor and product ions. nih.gov Validation of such methods typically includes assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability. uzh.chnih.gov For instance, one validated method for fentanyl and its analogues demonstrated linearity from 1-500 ng/mL with a limit of quantification of 1 ng/mL. scielo.br The imprecision, bias, and matrix effect were found to be lower than 19.7%, with an extraction yield greater than 57.7%. scielo.br

The following table summarizes key validation parameters from a representative LC-MS/MS method for opioid analysis:

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r)≥ 0.99
Limit of Quantification (LOQ)1 ng/mL
Imprecision & Bias< 19.7%
Extraction Yield> 57.7%

This data is illustrative of typical performance for LC-MS/MS methods in this application. scielo.br

Gas chromatography-mass spectrometry (GC-MS) represents another robust technique for the analysis of alfentanil, particularly in forensic and toxicological investigations. nih.gov A simple and sensitive GC-MS assay has been developed for the simultaneous analysis of alfentanil and its primary metabolite, noralfentanil (B44681), in human plasma. nih.gov This method involves extraction from plasma under basic conditions, followed by derivatization of noralfentanil to enhance its chromatographic properties. nih.gov

Key performance characteristics of a typical GC-MS method for alfentanil include:

Linearity: Standard curves for alfentanil have been shown to be linear over a range of 5-500 ng/ml. nih.gov

Extraction Efficiency: The extraction efficiency for alfentanil from plasma has been reported to be greater than 70%. nih.gov

GC-MS offers an attractive alternative to LC-MS due to the lower cost of instrumentation and maintenance. tandfonline.com However, derivatization is often necessary for polar metabolites to improve their volatility and thermal stability for GC analysis. nih.gov

Sample Preparation Strategies for Biological Matrices in Research

The complexity of biological matrices such as blood, plasma, and urine necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte of interest prior to chromatographic analysis. ijisrt.com

Solid-phase extraction (SPE) is a widely utilized and effective technique for the cleanup and concentration of alfentanil from biological samples. bioanalysis-zone.comchromatographytoday.com SPE methods offer several advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation. nih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Alfentanil selectively retains on the sorbent, while interfering components are washed away. The purified analyte is then eluted with a small volume of a suitable solvent. nih.gov

Different types of sorbents can be used in SPE, including reversed-phase (e.g., C18), normal-phase, and ion-exchange materials, allowing for the optimization of the extraction for specific analytes and matrices. nih.gov For fentanyl and its analogs, mixed-mode SPE cartridges have been shown to be effective. bioanalysis-zone.com Biocompatible Solid Phase Microextraction (BioSPME) is a newer technique that simplifies the extraction process and reduces sample preparation time. bioanalysis-zone.com

Liquid-liquid extraction (LLE) is a conventional and well-established method for the isolation of alfentanil from biological fluids. nih.gov This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For alfentanil, which is a basic compound, the pH of the aqueous phase is adjusted to a basic pH to ensure the drug is in its non-ionized form, thereby facilitating its extraction into an organic solvent like heptane. nih.govrjsocmed.com

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that requires a much smaller volume of organic solvent. nih.gov In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. This increases the surface area between the two phases, leading to rapid extraction of the analyte. researchgate.net Subsequent centrifugation separates the fine droplets of the extraction solvent containing the analyte. researchgate.net

Mass Spectrometric Fragmentation Pathway Analysis

Understanding the fragmentation pathways of alfentanil in a mass spectrometer is crucial for developing selective and reliable MS/MS methods and for the structural elucidation of its metabolites and degradation products. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose as it provides accurate mass measurements of fragment ions, which aids in determining their elemental compositions. wvu.edu

Upon electrospray ionization (ESI) in positive mode, alfentanil forms a protonated molecule, [M+H]⁺. In tandem mass spectrometry (MS/MS), this precursor ion is subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions. The fragmentation of alfentanil is influenced by its chemical structure, with cleavage occurring at the N-phenylpropanamide and piperidine (B6355638) sites. nih.govnih.gov

Key fragmentation pathways for the [M+H]⁺ ion of alfentanil include the loss of specific neutral molecules. For example, product ions at m/z 385.2381 and m/z 268.1831 are formed through the loss of methanol (B129727) (CH₄O) and N-phenylpropanamide (C₉H₁₀NO), respectively. wvu.edu The study of these fragmentation patterns allows for the creation of specific multiple reaction monitoring (MRM) transitions for quantitative analysis, enhancing the selectivity of the LC-MS/MS method. nih.gov

A summary of significant fragment ions of alfentanil is presented in the table below:

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss
417.2385.2CH₄O
417.2268.2C₉H₁₀NO

Note: The m/z values are nominal and may vary slightly depending on the mass spectrometer's resolution and calibration. wvu.edu

Development and Application of Analytical Reference Standards for Alfentanil Research

The development and application of highly characterized analytical reference standards are fundamental to the accurate and reproducible research of Alfentanil hydrochloride monohydrate. These standards serve as the benchmark against which analytical methods are validated and sample results are measured, ensuring the reliability of data in pharmaceutical development, quality control, and forensic analysis. sigmaaldrich.com The production of these materials is a meticulous process, often conducted by accredited manufacturers who adhere to stringent quality systems. supelco.com.tw

Certified Reference Materials (CRMs) for Alfentanil and its related compounds are produced by specialized manufacturers such as the United States Pharmacopeia (USP), Cerilliant, and LGC Standards. cerilliant.comlgcstandards.comsigmaaldrich.com These organizations operate under internationally recognized accreditations like ISO 17034 and ISO/IEC 17025, which govern the competence of reference material producers and testing laboratories. sigmaaldrich.comsupelco.com.twlgcstandards.comsigmaaldrich.com This ensures that each batch of reference standard is accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and the characterization methods used. lgcstandards.comsynzeal.com The availability of these standards in various formats, such as neat powders or solutions in specified solvents, allows their direct use in a wide range of analytical applications. supelco.com.twcerilliant.comlgcstandards.com

Table 1: Examples of Commercially Available Alfentanil Analytical Reference Standards This table is interactive. You can sort and filter the data.

Supplier/Manufacturer Product Name CAS Number Purity Format
USP Alfentanil United States Pharmacopeia (USP) Reference Standard 70879-28-6 N/A (Primary Standard) Neat
LGC Standards This compound N/A N/A Neat
Cerilliant Alfentanil HCl N/A N/A Snap-N-Spike® Solution
Cayman Chemical Alfentanil (hydrochloride) 69049-06-5 ≥98% Crystalline Solid
LGC Standards Alfentanil hydrochloride 69049-06-5 >95% (HPLC) Neat

The primary application of Alfentanil reference standards is in the validation and routine use of analytical methods. gavinpublishers.comunodc.org Method validation encompasses several key parameters, including accuracy, precision, specificity, linearity, and range, all of which are assessed using a well-characterized reference standard. gavinpublishers.comresearchgate.net For instance, in high-performance liquid chromatography (HPLC) methods developed for cleaning validation, reference standards are used to establish selectivity and determine the limits of quantitation (LOQ) for Alfentanil on swab samples. nih.gov One such study established an LOQ of 0.20 µg/swab for Alfentanil. nih.gov In forensic and clinical toxicology, these standards are indispensable as starting materials for calibrators and controls in LC/MS or GC/MS applications. cerilliant.com

Furthermore, reference standards are critical for the identification and control of impurities. synzeal.com Pharmaceutical research and manufacturing require the monitoring of process-related impurities and degradation products to ensure the safety and efficacy of the final drug product. nih.gov Companies develop and supply reference standards for known Alfentanil impurities, such as Alfentanil EP Impurity A, B, and C, which are used in method validation, stability studies, and quality control. synzeal.com A 2024 study utilized liquid chromatography/quadrupole time-of-flight high-resolution mass spectrometry (LC/QTOF-MS/MS) to identify 17 substances related to Alfentanil hydrochloride, including 8 degradation products. nih.gov This level of detailed analysis, which relies on pure reference materials for confirmation, is essential for quality control in manufacturing and storage, as well as for identifying counterfeit or illicitly produced Alfentanil. nih.gov

Table 2: Research Findings on the Application of Alfentanil Analytical Standards This table is interactive. You can sort and filter the data.

Research Focus Analytical Method Key Findings Reference
Cleaning Procedure Control HPLC with UV detection Method was selective and linear; LOQ for Alfentanil was 0.20 µg/swab. nih.gov
Impurity and Degradation Product Identification LC/QTOF-MS/MS Identified 17 substances, including 8 degradation products of Alfentanil hydrochloride. nih.gov
General Quality Tests and Assays USP Compendial Methods Standard intended for use with USP monograph for Alfentanil Injection. sigmaaldrich.com
Forensic and Clinical Toxicology LC/MS or GC/MS Standard suitable as starting material for calibrators or controls. cerilliant.com

Computational and Theoretical Modeling in Alfentanil Hydrochloride Monohydrate Drug Design

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nrfhh.comopenmedicinalchemistryjournal.com In the case of alfentanil, docking studies are crucial for understanding its interaction with the µ-opioid receptor, its primary biological target. drugbank.comnih.gov These models are essential for elucidating the structural basis of its analgesic activity and for designing new derivatives with improved pharmacological profiles.

The process of molecular docking typically begins with obtaining the three-dimensional structures of both the ligand (alfentanil) and the receptor (µ-opioid receptor). olemiss.eduresearchgate.net The ligand's structure can be generated and optimized using computational chemistry software, while the receptor's structure is often based on experimentally determined data, such as X-ray crystallography. olemiss.eduscienceopen.com A docking grid is then generated around the receptor's binding pocket to define the space where the ligand can interact. olemiss.edu

Using algorithms within software like AutoDock or Glide, various possible conformations of alfentanil are then "docked" into the receptor's binding site. nrfhh.comolemiss.edu These programs calculate the binding energy for each pose, with lower binding energies typically indicating a more favorable interaction. nrfhh.com The most plausible binding modes are then analyzed to identify key interactions between the ligand and the amino acid residues of the receptor. olemiss.edunih.gov

Studies on fentanyl and its analogs, including alfentanil, have revealed several critical interactions within the µ-opioid receptor binding site. olemiss.edu These interactions are predominantly non-covalent and include:

Hydrogen Bonds: These form between hydrogen bond donors and acceptors on both the ligand and the receptor, contributing significantly to binding affinity.

Hydrophobic Interactions: The nonpolar regions of alfentanil interact with hydrophobic amino acid residues in the binding pocket, such as valine, isoleucine, and methionine. olemiss.edu

Ionic Interactions: The protonated nitrogen in the piperidine (B6355638) ring of alfentanil can form a salt bridge with an acidic residue, such as aspartic acid, in the receptor. researchgate.net

The table below summarizes some of the key amino acid residues in the µ-opioid receptor that have been identified through modeling studies of fentanyl analogs as being important for ligand binding.

Interaction TypeKey Amino Acid Residues
Ionic Interaction/Salt BridgeAspartic Acid (Asp)
Hydrogen BondingTyrosine (Tyr), Histidine (His)
Hydrophobic InteractionsIsoleucine (Ile), Valine (Val), Tryptophan (Trp), Methionine (Met)

This table presents a generalized summary of key interacting residues for fentanyl-like compounds based on available modeling studies.

By understanding these specific ligand-receptor interactions, medicinal chemists can rationally design new alfentanil derivatives with modified functional groups to enhance binding affinity, selectivity, and ultimately, therapeutic efficacy.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties. scienceforecastoa.com For a compound like alfentanil, QSAR can be employed to predict the analgesic potency of novel derivatives and to guide their design and optimization. nih.gov

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., binding affinity to the µ-opioid receptor) is compiled.

Descriptor Calculation: For each molecule in the data set, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure and properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity. scienceforecastoa.com

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.

Molecular descriptors used in QSAR studies can be categorized as follows:

Descriptor CategoryExamplesDescription
Electronic Dipole moment, Hammett constantsDescribe the distribution of electrons in the molecule.
Steric Molecular volume, surface area, Taft's constantRelate to the size and shape of the molecule.
Hydrophobic LogP (partition coefficient)Quantifies the lipophilicity of the molecule.
Topological Connectivity indicesDescribe the branching and connectivity of atoms in the molecule.

A hypothetical QSAR equation for a series of alfentanil analogs might take the general form:

log(1/C) = k1 * (LogP) + k2 * (MR) + k3 * (σ) + constant

Where:

log(1/C) represents the biological activity (C being the concentration required for a specific effect).

LogP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

MR is the molar refractivity, a steric parameter.

σ is the Hammett constant, an electronic parameter.

k1, k2, and k3 are coefficients determined by the regression analysis.

By developing and validating such QSAR models, researchers can screen virtual libraries of yet-to-be-synthesized alfentanil derivatives and prioritize those with the highest predicted activity for synthesis and further testing, thereby streamlining the drug discovery process. nih.gov

Prediction of Metabolic Pathways and Metabolite Formation

Computational tools play a significant role in predicting the metabolic fate of drug candidates, including alfentanil hydrochloride monohydrate. nih.gov Understanding a drug's metabolism is critical, as metabolites can have their own pharmacological activity or toxicity. In silico prediction of metabolic pathways can guide experimental metabolism studies and help in the early identification of potential drug-drug interactions. nih.gov

The prediction of metabolic pathways often relies on knowledge-based systems and machine learning models. nih.govnih.gov These systems contain databases of known biotransformation reactions and rules derived from experimental data. nih.gov When the structure of a new compound like alfentanil is provided as input, these programs can identify potential sites of metabolism on the molecule and predict the structures of the resulting metabolites.

For alfentanil, the primary site of metabolism is the liver, with the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, playing a major role. nih.gov Computational models can predict which atoms in the alfentanil molecule are most susceptible to enzymatic attack. The main metabolic reactions anticipated for alfentanil, based on its structure and the known metabolism of related fentanyl analogs, include:

N-dealkylation: The removal of the ethyl-tetrazole group from the piperidine nitrogen.

O-demethylation: The removal of the methyl group from the methoxymethyl side chain.

Hydroxylation: The addition of a hydroxyl group to various positions on the molecule, often on the aromatic ring or alkyl chains.

Amide Hydrolysis: The cleavage of the propanamide bond.

The following table outlines the predicted primary metabolic pathways for alfentanil and the resulting major metabolites.

Metabolic PathwayPredicted Major MetaboliteEnzyme System
N-dealkylationNoralfentanil (B44681)Cytochrome P450 (CYP3A4)
Amide HydrolysisN-phenyl-N-(4-piperidinyl)propanamide derivativeAmidases
O-demethylationAlfentanil alcoholCytochrome P450 (CYP3A4)

Software tools such as MetaSite and ADMET Predictor can be used to perform these predictions. frontiersin.org These programs analyze the accessibility and reactivity of different parts of the molecule to predict the most likely sites of metabolism. nih.govfrontiersin.org The predictions from these computational models provide valuable hypotheses that can then be tested and confirmed through in vitro experiments using human liver microsomes or hepatocytes. frontiersin.org

Theoretical Characterization of Fragmentation Channels for Analytical Purposes

Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of chemical compounds. In tandem mass spectrometry (MS/MS), a molecule is ionized and then fragmented, and the resulting fragment ions are detected. The fragmentation pattern is often unique to the molecule and can be used as a "fingerprint" for its identification.

Theoretical characterization of the fragmentation channels of alfentanil is crucial for developing robust analytical methods for its detection in biological samples or pharmaceutical formulations. Computational chemistry methods, such as density functional theory (DFT), can be used to model the fragmentation process and predict the structures of the resulting product ions.

When alfentanil is analyzed by techniques like electrospray ionization (ESI)-MS/MS, the protonated molecule ([M+H]+) is subjected to collision-induced dissociation. The energy from the collisions causes the molecule to break apart at its weakest bonds. Studies on fentanyl and its analogs have shown that fragmentation predominantly occurs at the bonds adjacent to the nitrogen atoms. nih.gov

For alfentanil, several characteristic fragmentation pathways can be predicted:

Cleavage of the N-phenylpropanamide group: This is a common fragmentation pathway for fentanyl analogs, leading to the formation of a characteristic piperidine-containing ion.

Loss of the ethyl-tetrazole side chain: This results in another significant fragment ion.

Fragmentation of the piperidine ring: The piperidine ring itself can undergo cleavage to produce smaller fragment ions.

The table below lists some of the predicted major fragment ions for alfentanil based on its chemical structure and known fragmentation patterns of related compounds.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
417.25 (M+H)+268.18C9H9NO
417.25 (M+H)+188.13C12H16N6O2
417.25 (M+H)+146.13C15H21N6O3

Note: The m/z values are theoretical and may vary slightly in experimental measurements.

By theoretically calculating the energies of different fragmentation pathways, researchers can predict the most likely product ions to be observed in an MS/MS experiment. wvu.edu This information is invaluable for the structural elucidation of unknown compounds suspected to be related to alfentanil and for the development of highly specific and sensitive analytical methods for its detection. nih.govresearchgate.net

Formulation Science Principles Relevant to Alfentanil Hydrochloride Monohydrate in Research Contexts

Physicochemical Considerations for Solution Stability in Research Formulations

The stability of alfentanil hydrochloride monohydrate in research formulations is directly influenced by its inherent physicochemical properties. This compound is a white to almost-white powder that is soluble in water and freely soluble in organic solvents like methanol (B129727), alcohol, and chloroform (B151607). hres.ca Its stability in aqueous solutions, which are commonly used in research, is dependent on factors such as pH, temperature, and light exposure.

The pH of an aqueous solution is a critical determinant of alfentanil's stability and solubility. The commercial sterile solution of alfentanil hydrochloride has a pH range of 4.0 to 6.0. fda.govhpra.ie This acidic pH is crucial for maintaining the drug in its ionized, more water-soluble state, thereby preventing precipitation. The pKa of alfentanil base is approximately 6.5 to 7.59, which means that in solutions with a pH below this value, the compound will be predominantly in its protonated, water-soluble hydrochloride salt form. hres.cawikipedia.org Maintaining the pH within the 4.0 to 6.0 range is therefore a key principle for ensuring the solution's clarity and chemical integrity during research applications.

Forced degradation studies have shown that the N-phenylpropanamide and piperidine (B6355638) functional groups of the alfentanil molecule are particularly susceptible to degradation under stress conditions, such as exposure to strongly acidic, alkaline, or oxidative environments. nih.gov This underscores the importance of using appropriate buffers and controlling the pH in research formulations to prevent chemical decomposition that could lead to the formation of unknown impurities and compromise experimental outcomes.

Storage conditions are also vital for maintaining the stability of alfentanil solutions. Intact containers and prepared formulations should be stored at controlled room temperature and protected from light. hres.caashp.org Studies on alfentanil hydrochloride solutions (0.5 mg/mL in 5% dextrose) packaged in polypropylene (B1209903) syringes demonstrated chemical stability, with less than 5% degradation, for up to 16 weeks when stored at both 8°C and 20°C. ashp.orgresearchgate.net Another study confirmed that a mixture of alfentanil hydrochloride and morphine sulfate (B86663) in polypropylene syringes was chemically stable for 180 days when protected from light and stored at either refrigerated (2-8°C) or room temperature (22±1°C). researchgate.net

Physicochemical PropertyValue/CharacteristicRelevance in Research Formulations
AppearanceWhite to almost-white powder hres.caStarting material identification for formulation.
SolubilitySoluble in water; freely soluble in methanol, alcohol, chloroform hres.caAllows for preparation of aqueous stock solutions for experimental use.
Solution pH4.0 - 6.0 fda.govhpra.ieCritical for maintaining solubility and chemical stability; prevents precipitation.
pKa (alfentanil base)~6.5 - 7.59 hres.cawikipedia.orgDictates the ionization state at a given pH, influencing solubility and membrane permeability in experimental models.
Storage ConditionsControlled room temperature, protected from light hres.caashp.orgEssential for preventing photodegradation and thermal degradation.

Excipient Compatibility in Controlled Research Environments

In research settings, this compound is often diluted with standard intravenous fluids or mixed with other agents. Ensuring compatibility is essential to prevent physical and chemical interactions that could alter the drug's properties. Drug-excipient compatibility studies are a fundamental component of pre-formulation research, designed to identify potential interactions that could affect the stability and performance of the active compound. nih.gov

Alfentanil hydrochloride has demonstrated physical and chemical compatibility with a range of common infusion solutions. drugs.com These are frequently used as diluents in laboratory settings to achieve the desired concentration for an experiment.

Compatible Diluents:

Normal Saline (0.9% Sodium Chloride) drugs.compfizer.com

5% Dextrose in Water drugs.compfizer.com

5% Dextrose in Normal Saline drugs.compfizer.com

Lactated Ringer's Solution drugs.compfizer.com

The choice of diluent can be critical, and researchers should use these validated solutions to prepare research-grade materials. olh.ie The use of diluents not listed may require independent compatibility testing to ensure the integrity of the formulation.

Compatibility also extends to the materials used for storage and administration. Studies have shown that alfentanil hydrochloride is compatible with common plastics used in laboratory and medical supplies, including polyethylene, polypropylene, and polyvinyl chloride (PVC). ashp.org The stability of alfentanil in polypropylene syringes has been well-documented, making them a suitable choice for preparing and storing research formulations. ashp.orgresearchgate.net

While compatible with many substances, potential incompatibilities have been noted. For instance, there have been reports of incompatibility with haloperidol (B65202) and a possible concentration-dependent issue with cyclizine. olh.ie Therefore, in research protocols requiring the co-administration of multiple compounds, each combination must be evaluated for compatibility before use.

Material/Excipient TypeCompatibility StatusExamples
Standard Infusion SolutionsCompatible0.9% Sodium Chloride, 5% Dextrose in Water, Lactated Ringer's Solution drugs.compfizer.com
Container/Syringe MaterialsCompatiblePolypropylene, Polyethylene, Polyvinyl Chloride (PVC) ashp.org
Other Active CompoundsVariableIncompatible with Haloperidol; potentially incompatible with Cyclizine olh.ie

Principles of Sterile Preparation for Research-Grade Materials

The preparation of sterile research-grade materials is governed by principles designed to prevent microbiological contamination and ensure the safety and integrity of the formulation. For in vitro and in vivo research, particularly studies involving cell cultures or animal models, the use of sterile preparations is mandatory to avoid introducing confounding variables.

The starting point for sterile preparation is often a commercially available sterile, non-pyrogenic, preservative-free aqueous solution of alfentanil hydrochloride. fda.gov When preparing dilutions or mixtures for research, all manipulations should be conducted under aseptic conditions, typically within a laminar airflow hood or a biological safety cabinet.

Key principles for the sterile preparation of alfentanil hydrochloride solutions in a research context include:

Use of Sterile Components: All components, including the alfentanil hydrochloride solution, diluents (e.g., sterile 0.9% Sodium Chloride or Water for Injection), syringes, needles, and final storage containers, must be sterile. olh.ie

Aseptic Technique: Proper aseptic technique must be maintained throughout the preparation process to prevent the introduction of microorganisms. This includes disinfecting all surfaces and materials entering the sterile field.

Visual Inspection: Before use, the stock solution and any prepared formulations should be visually inspected for particulate matter and discoloration. fda.gov The solution should be clear and colorless. hpra.ie

Preservative-Free Formulations: Since commercial preparations are often preservative-free, once a vial is opened, any unused portion should be handled according to strict aseptic protocols or discarded to minimize the risk of contamination over time. hres.ca

Accurate Measurement: For the preparation of small volumes, the use of a tuberculin syringe or an equivalent calibrated device is recommended to ensure accurate dosing, which is critical for the reproducibility of research findings. fda.gov

By adhering to these principles, researchers can prepare stable, compatible, and sterile formulations of this compound, ensuring the quality and reliability of their scientific investigations.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for assessing the purity and stability of alfentanil hydrochloride monohydrate in pharmaceutical formulations?

  • Methodological Answer : High-resolution liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC/QTOF-MS/MS) is optimal for identifying impurities and degradation products. This technique allows precise detection of manufacturing-related impurities (e.g., residual intermediates) and degradation byproducts under stress conditions (e.g., acidic, alkaline, oxidative environments). For stability studies, accelerated aging protocols should include monitoring of the N-phenylpropanamide and piperidine functional groups, which are prone to hydrolysis and oxidation . Pharmacopoeial standards, such as those outlined in the Brazilian Pharmacopoeia, provide validated monographs for reference material characterization .

Q. How should researchers design controlled pharmacological studies to evaluate the efficacy and safety of this compound?

  • Methodological Answer : Utilize randomized, double-blind experimental designs with placebo or active comparator arms. Dose-response studies should incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for alfentanil’s short half-life and rapid onset. Physiological parameters (e.g., respiratory depression, analgesia thresholds) must be measured using validated scales (e.g., Visual Analog Scale for pain). Preclinical models should adhere to OECD guidelines for in vivo safety assessments, including histopathological analysis of organ toxicity .

Q. What computational approaches are suitable for predicting the binding affinity of alfentanil hydrochloride to opioid receptors?

  • Methodological Answer : Molecular docking tools like Glide and GOLD offer distinct advantages. Glide employs a hierarchical search with OPLS-AA force fields and Monte Carlo refinement, achieving <2 Å RMSD accuracy in 67% of ligand-receptor complexes. GOLD’s genetic algorithm allows partial protein flexibility and solvation effects. For alfentanil, prioritize Glide with enhanced precision (XP) scoring to account for hydrophobic interactions in the μ-opioid receptor’s binding pocket .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation pathway data for this compound under varying environmental conditions?

  • Methodological Answer : Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates across temperatures and pH levels. Use LC/QTOF-MS/MS to isolate and characterize degradation intermediates, cross-referencing with synthetic standards. For conflicting data, conduct isotopic labeling (e.g., deuterated solvents) to trace reaction mechanisms. Wang et al. (2024) identified 9 manufacturing-related impurities and 8 stress-induced degradants, highlighting the need for orthogonal analytical validation .

Q. What parameters optimize the accuracy of molecular docking for alfentanil derivatives in silico screening campaigns?

  • Methodological Answer : Adjust Glide’s grid box dimensions to encompass allosteric sites (e.g., 20 Å × 20 Å × 20 Å) and enable ligand torsional flexibility. Validate docking poses using free-energy perturbation (FEP) or molecular dynamics (MD) simulations. Comparative studies show Glide 2.5 achieves 3× higher enrichment factors than earlier versions by penalizing solvent-exposed charged groups, critical for alfentanil’s polar interactions .

Q. What advanced techniques detect trace amounts of this compound in forensic or environmental samples?

  • Methodological Answer : Solid-phase extraction (SPE) coupled with ultra-high-performance LC-MS/MS (UHPLC-MS/MS) provides detection limits <1 ng/L in wastewater. For counterfeit analysis, employ nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, particularly for C21H32N6O3·HCl·H2O. Cross-validate with ISO/IEC 17025-certified reference materials to ensure forensic admissibility .

Methodological Notes

  • Data Contradiction Analysis : When reconciling divergent results (e.g., receptor binding vs. in vivo efficacy), apply Bayesian meta-analysis to weight studies by sample size and methodological rigor.
  • Theoretical Frameworks : Anchor studies to opioid receptor theory (e.g., μ-receptor activation kinetics) or chemical degradation principles (e.g., Q10 rule for stability) to ensure hypothesis-driven designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.